Levocetirizine Dihydrochloride

Catalog No.
S532940
CAS No.
130018-87-0
M.F
C21H27Cl3N2O3
M. Wt
461.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocetirizine Dihydrochloride

CAS Number

130018-87-0

Product Name

Levocetirizine Dihydrochloride

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

461.8 g/mol

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1

InChI Key

PGLIUCLTXOYQMV-GHVWMZMZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride, (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride, cetirizine (R)-form dihydrochloride, levocetirizine, levocetirizine dihydrochloride, levocetirizine hydrochloride, levocetrizine, UCB-28556, Xusal, Xyzal

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

The exact mass of the compound Levocetirizine dihydrochloride is 460.1087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Hydroxyzine - Cetirizine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levocetirizine Dihydrochloride is the isolated, active (R)-enantiomer of cetirizine, a widely used second-generation histamine H1-receptor antagonist. As a stereochemically pure compound, it provides the full antihistaminic effect of the racemic mixture at half the dose, forming the basis for its procurement in applications where high potency, precise pharmacological targeting, and minimization of non-therapeutic chemical load are critical. Its classification as a second-generation agent signifies a molecular structure designed to limit passage across the blood-brain barrier, reducing the sedation commonly associated with first-generation antihistamines. The dihydrochloride salt form ensures high aqueous solubility, a key attribute for consistent formulation and analytical standard preparation.

Substituting Levocetirizine Dihydrochloride with its racemic counterpart, cetirizine, is a critical procurement error for researchers requiring stereospecificity and maximum potency. Cetirizine is a 1:1 mixture of the active levocetirizine and the inactive (S)-enantiomer, dextrocetirizine. This inactive enantiomer offers no therapeutic benefit but constitutes 50% of the material, introducing unnecessary chemical load and a potential confounding variable in sensitive biological assays. Furthermore, the antihistaminic activity of cetirizine is attributable entirely to the levocetirizine component, meaning a 10 mg dose of cetirizine provides the same active principle as a 5 mg dose of levocetirizine. For applications in analytical chemistry, such as developing chiral separation methods, or in pharmacological studies investigating precise receptor interactions, using the racemate instead of the pure enantiomer compromises data integrity and introduces unacceptable variability.

Superior H1 Receptor Binding Affinity Over Inactive Enantiomer

Levocetirizine demonstrates pronounced stereoselective binding to the human histamine H1 receptor. In competitive binding assays with [3H]mepyramine, levocetirizine exhibited a binding affinity (Ki) of 3 nM. In contrast, its inactive counterpart, (S)-cetirizine (dextrocetirizine), showed a significantly lower affinity with a Ki of 100 nM. This demonstrates that the (R)-enantiomer is the primary source of the pharmacological activity, with an approximately 33-fold higher affinity than the (S)-enantiomer.

Evidence DimensionHistamine H1 Receptor Binding Affinity (Ki)
Target Compound Data3 nM
Comparator Or Baseline(S)-Cetirizine (Dextrocetirizine): 100 nM
Quantified Difference~33-fold higher affinity
ConditionsCompetitive radioligand binding assay with [3H]mepyramine on human H1 receptors.

This justifies the procurement of the pure enantiomer by proving the distomer is an inactive impurity, ensuring maximum target-specific activity per unit mass.

Extended Receptor Occupancy: Slower Dissociation from H1 Receptor

The duration of action is critically influenced by receptor dissociation kinetics. Levocetirizine exhibits a significantly slower dissociation from the human H1 receptor, with a dissociation half-time of 142 minutes. The inactive (S)-enantiomer dissociates more than 23 times faster, with a half-time of only 6 minutes. This prolonged receptor occupancy by levocetirizine contributes to its long-lasting antihistaminic effect, allowing for sustained activity from a single dose.

Evidence DimensionDissociation Half-Time from H1 Receptor
Target Compound Data142 minutes
Comparator Or Baseline(S)-Cetirizine: 6 minutes
Quantified Difference>23-fold longer dissociation half-time
ConditionsKinetic binding assays on human H1 receptors.

For preclinical and clinical research, this property ensures a sustained and stable pharmacological effect, reducing the need for frequent redosing in experimental models.

Demonstrated Bioequivalence at Half the Dose of Racemic Cetirizine

The superior activity of the pure enantiomer allows for a significant dose reduction without compromising efficacy. Clinical pharmacodynamic studies using the histamine-induced wheal and flare model showed that a 2.5 mg dose of levocetirizine has comparable antihistaminic activity to a 5 mg dose of racemic cetirizine. The inactive (S)-enantiomer, administered at 2.5 mg, showed no pharmacodynamic effect compared to placebo. This confirms that levocetirizine is responsible for the full activity of the racemate.

Evidence DimensionDose for Comparable Antihistaminic Effect
Target Compound Data2.5 mg
Comparator Or BaselineRacemic Cetirizine: 5.0 mg
Quantified DifferenceAchieves comparable effect at 50% of the dose
ConditionsRandomized, double-blind, crossover study measuring inhibition of histamine-induced wheal and flare response in healthy volunteers.

This enables the development of lower-dose formulations, reducing API cost, minimizing patient pill burden, and lowering the total chemical exposure.

High Aqueous Solubility of the Dihydrochloride Salt Form

The dihydrochloride salt form of levocetirizine ensures excellent solubility in aqueous media, a critical parameter for formulation and handling. Experimentally determined solubility in 0.1N HCl (pH 1.2) at 37 °C is 967.9 mg/mL. Solubility remains high across the physiological pH range, measuring 830.8 mg/mL in acetate buffer (pH 4.5) and 726.2 mg/mL in phosphate buffer (pH 6.8). This high solubility classifies levocetirizine as a Biopharmaceutics Classification System (BCS) Class 1 drug, facilitating predictable absorption and simplifying formulation development.

Evidence DimensionAqueous Solubility at 37 °C
Target Compound Data967.9 mg/mL (pH 1.2); 726.2 mg/mL (pH 6.8)
Comparator Or BaselineBCS Class 1 High Solubility Threshold (>16.67 mg/mL for a 5mg dose in 250mL)
Quantified DifferenceExceeds high solubility criteria by over 40-fold
ConditionsEquilibrium solubility measurement in pharmacopoeial buffers at 37 °C.

Procuring the dihydrochloride salt guarantees high solubility, simplifying the preparation of stock solutions, ensuring batch-to-batch consistency in assays, and facilitating the development of oral and liquid dosage forms.

High-Potency Antihistamine Formulation Development

This compound is the correct choice for developing low-dose oral or liquid antihistamine formulations. The evidence showing equivalent efficacy at half the dose of racemic cetirizine allows for smaller tablet sizes or lower concentrations in solution, directly impacting manufacturing costs and patient compliance. The high aqueous solubility of the dihydrochloride salt further simplifies the manufacturing process for liquid dosage forms.

Stereospecific Pharmacological Research

In studies investigating H1-receptor signaling pathways or off-target effects, Levocetirizine Dihydrochloride is essential. Its high, stereospecific affinity for the H1 receptor ensures that observed effects are attributable to the active enantiomer, eliminating the confounding presence of the 33-fold less active dextrocetirizine. This is critical for generating clean, interpretable data in receptor pharmacology.

Analytical Reference Standard for Chiral Separations

As a pure, isolated enantiomer, this compound is the required reference material for the development and validation of analytical methods designed to separate cetirizine enantiomers. Such methods are crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies that track the disposition of individual enantiomers in vivo. Procuring the pure (R)-enantiomer is a prerequisite for establishing method specificity and accuracy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

460.108726 Da

Monoisotopic Mass

460.108726 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SOD6A38AGA

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (76.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of asthma

Pharmacology

Levocetirizine Dihydrochloride is the dihydrochloride salt form of the active levorotatory enantiomer of cetirizine, levocetirizine; a third generation, non-sedating, selective histamine H1 receptor antagonist, with antihistamine, anti-inflammatory and potential anti-angiogenic activities. Levocetirizine competes with endogenous histamine for binding at peripheral H1-receptor sites on the effector cell surface. This prevents the negative symptoms associated with histamine release and an allergic reaction. In addition, as histamine plays an important role in angiogenesis during an allergic inflammatory reaction, blocking the action of histamine may modulate the expression of proangiogenic factors and thus may prevent angiogenesis. As a third-generation histamine H1 receptor antagonist, levocetirizine has fewer side effects than most second-generation antihistamines.

MeSH Pharmacological Classification

Histamine H1 Antagonists, Non-Sedating

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Levocetirizine dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Johnson M, Kwatra G, Badyal DK, Thomas EA. Levocetirizine and rupatadine in chronic idiopathic urticaria. Int J Dermatol. 2015 Oct;54(10):1199-204. doi: 10.1111/ijd.12733. Epub 2014 Dec 17. PubMed PMID: 25521304.
2: Kim CH, Kim JK, Kim HJ, Cho JH, Kim JS, Kim YD, Lee HM, Kim SW, Cho KS, Lee SH, Rhee CS, Dhong HJ, Rha KS, Yoon JH. Comparison of intranasal ciclesonide, oral levocetirizine, and combination treatment for allergic rhinitis. Allergy Asthma Immunol Res. 2015 Mar;7(2):158-66. doi: 10.4168/aair.2015.7.2.158. Epub 2014 Dec 18. PubMed PMID: 25729623; PubMed Central PMCID: PMC4341337.
3: Bulca S, Bayramgürler D, Odyakmaz Demirsoy E, Yavuz M, Sikar Aktürk A, Bilen N, Kıran R. Comparison of effects of 5 and 10 mg oral desloratadine and levocetirizine on histamine-induced wheal and flare response in healthy volunteers. J Dermatolog Treat. 2013 Dec;24(6):473-6. doi: 10.3109/09546634.2013.777152. Epub 2013 May 6. PubMed PMID: 23441762.
4: Hiraoka K, Tashiro M, Grobosch T, Maurer M, Oda K, Toyohara J, Ishii K, Ishiwata K, Yanai K. Brain histamine H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antihistamine. Expert Opin Drug Saf. 2015 Feb;14(2):199-206. doi: 10.1517/14740338.2015.989831. Epub 2014 Dec 3. PubMed PMID: 25466429.
5: Mösges R, König V, Köberlein J. The effectiveness of levocetirizine in comparison with loratadine in treatment of allergic rhinitis--a meta-analysis. Allergol Int. 2011 Dec;60(4):541-6. doi: 10.2332/allergolint.10-OA-0300. Epub 2011 Sep 25. PubMed PMID: 21918368.
6: Ferrer M. Pharmacokinetic evaluation of levocetirizine. Expert Opin Drug Metab Toxicol. 2011 Aug;7(8):1035-47. doi: 10.1517/17425255.2011.590131. Epub 2011 Jun 4. Review. PubMed PMID: 21639816.
7: Staevska M, Popov TA, Kralimarkova T, Lazarova C, Kraeva S, Popova D, Church DS, Dimitrov V, Church MK. The effectiveness of levocetirizine and desloratadine in up to 4 times conventional doses in difficult-to-treat urticaria. J Allergy Clin Immunol. 2010 Mar;125(3):676-82. doi: 10.1016/j.jaci.2009.11.047. PubMed PMID: 20226302.
8: Goindi S, Kumar G, Kaur A. Novel flexible vesicles based topical formulation of levocetirizine: in vivo evaluation using oxazolone-induced atopic dermatitis in murine model. J Liposome Res. 2014 Sep;24(3):249-57. doi: 10.3109/08982104.2014.899365. Epub 2014 Mar 19. PubMed PMID: 24646413.
9: Kanei A, Asano K, Kanai K, Furuta A, Sasaki K, Suzaki H. Inhibitory action of levocetirizine on the production of eosinophil chemoattractants RANTES and eotaxin in vitro and in vivo. In Vivo. 2014 Jul-Aug;28(4):657-66. PubMed PMID: 24982238.
10: Ali OI, Ismail NS, Elgohary RM. Validated derivative and ratio derivative spectrophotometric methods for the simultaneous determination of levocetirizine dihydrochloride and ambroxol hydrochloride in pharmaceutical dosage form. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Jan 15;153:605-11. doi: 10.1016/j.saa.2015.09.014. Epub 2015 Sep 25. PubMed PMID: 26439526.
11: Hampel F, Ratner P, Haeusler JM. Safety and tolerability of levocetirizine dihydrochloride in infants and children with allergic rhinitis or chronic urticaria. Allergy Asthma Proc. 2010 Jul-Aug;31(4):290-5. doi: 10.2500/aap.2010.31.3349. PubMed PMID: 20819318.
12: Mahesh A, Shastri N, Sadanandam M. Development of taste masked fast disintegrating films of levocetirizine dihydrochloride for oral use. Curr Drug Deliv. 2010 Jan;7(1):21-7. PubMed PMID: 19863484.
13: Joshi S, Bhatia C, Bal CS, Rawat MS. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method. Indian J Pharm Sci. 2012 Jan;74(1):83-6. doi: 10.4103/0250-474X.102550. PubMed PMID: 23204629; PubMed Central PMCID: PMC3507352.
14: Sil A, Tripathi SK, Chaudhuri A, Das NK, Hazra A, Bagchi C, Islam CN. Olopatadine versus levocetirizine in chronic urticaria: an observer-blind, randomized, controlled trial of effectiveness and safety. J Dermatolog Treat. 2013 Dec;24(6):466-72. doi: 10.3109/09546634.2012.750414. Epub 2013 Feb 3. PubMed PMID: 23163959.
15: Liu X, Du Y, Sun W, Kou J, Yu B. Study on the interaction of levocetirizine dihydrochloride with human serum albumin by molecular spectroscopy. Spectrochim Acta A Mol Biomol Spectrosc. 2009 Dec;74(5):1189-96. doi: 10.1016/j.saa.2009.09.033. Epub 2009 Oct 4. PubMed PMID: 19857990.
16: Wichitnithad W, Jithavech P, Sanphanya K, Vicheantawatchai P, Rojsitthisak P. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study. J Chromatogr Sci. 2015 Nov-Dec;53(10):1663-72. doi: 10.1093/chromsci/bmv069. Epub 2015 Jun 17. PubMed PMID: 26084706.
17: Bachert C. A review of the efficacy of desloratadine, fexofenadine, and levocetirizine in the treatment of nasal congestion in patients with allergic rhinitis. Clin Ther. 2009 May;31(5):921-44. doi: 10.1016/j.clinthera.2009.05.017. Review. PubMed PMID: 19539095.
18: Molimard M, Diquet B, Benedetti MS. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundam Clin Pharmacol. 2004 Aug;18(4):399-411. Review. PubMed PMID: 15312146.
19: Schoepke N, Church MK, Maurer M. The inhibition by levocetirizine and fexofenadine of the histamine-induced wheal and flare response in healthy Caucasian and Japanese volunteers. Acta Derm Venereol. 2013 May;93(3):286-93. doi: 10.2340/00015555-1490. PubMed PMID: 23147964.
20: Shawky NM, Shehatou GS, Abdel Rahim M, Suddek GM, Gameil NM. Levocetirizine ameliorates high fructose diet-induced insulin resistance, vascular dysfunction and hepatic steatosis in rats. Eur J Pharmacol. 2014 Oct 5;740:353-63. doi: 10.1016/j.ejphar.2014.07.021. Epub 2014 Jul 24. PubMed PMID: 25064340.

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